molecular formula C12H13BrF2O B12857418 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol

Cat. No.: B12857418
M. Wt: 291.13 g/mol
InChI Key: OQMFNXFDDZGXOL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is a halogenated cyclohexanol derivative featuring a 3-bromophenyl substituent and two fluorine atoms at the 4-position of the cyclohexanol ring. The bromine atom may enhance electrophilic reactivity or influence biological interactions, while the difluoro group could modulate lipophilicity and conformational stability .

Properties

Molecular Formula

C12H13BrF2O

Molecular Weight

291.13 g/mol

IUPAC Name

1-(3-bromophenyl)-4,4-difluorocyclohexan-1-ol

InChI

InChI=1S/C12H13BrF2O/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11/h1-3,8,16H,4-7H2

InChI Key

OQMFNXFDDZGXOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C2=CC(=CC=C2)Br)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydrogenation processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: 1-(3-Bromophenyl)-4,4-difluorocyclohexanone

    Reduction: 1-Phenyl-4,4-difluorocyclohexan-1-ol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The difluorocyclohexanol moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .

Comparison with Similar Compounds

Halogen-Substituted Chalcones (–5)

The 2022 study on halogen-substituted chalcones provides insights into the role of bromine positioning and auxiliary substituents. Key analogs include:

Compound Name Substituents IC50 (MCF-7 Cells, μg/mL)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 3-Bromophenyl, p-tolyl 422.22
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)-prop-2-en-1-on 3-Bromophenyl, 4-isopropyl 22.41

Key Observations:

  • Bromine Position: The meta-bromine (3-position) in these chalcones contrasts with para-substituted analogs (e.g., 4-chlorophenyl derivatives). Meta-substitution may reduce steric hindrance, enhancing interactions with biological targets .
  • Auxiliary Groups: The 4-isopropyl group in compound 4 significantly improves cytotoxicity (IC50 = 22.41 μg/mL vs. 422.22 μg/mL for compound 3), suggesting bulky substituents enhance target binding .
  • Fluorine Absence: Unlike the target compound, these chalcones lack fluorine, which may explain their lower polarity and higher lipophilicity.

Cyclohexanol and Cyclohexanamine Derivatives ()

  • 1,1-Difluoro-4-iodocyclohexane (): Derived from 4,4-difluorocyclohexan-1-ol, this compound highlights the reactivity of difluorinated cyclohexanol derivatives. The iodine atom facilitates further functionalization (e.g., cross-coupling), suggesting the target compound’s bromine could serve a similar role .
  • 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (): This analog replaces the hydroxyl and difluoro groups with an amine and HCl. Its solubility in chloroform and methanol contrasts with the likely higher polarity of the target compound due to the hydroxyl group .

Biological Activity

Chemical Structure and Properties

1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is a fluorinated alcohol derivative characterized by a cyclohexane ring substituted with bromine and fluorine atoms. The presence of these halogens can significantly influence its biological activity, including its interaction with biological targets and its pharmacokinetic properties.

Biological Activity

The biological activity of this compound can be attributed to its structural features, which may allow it to interact with various biological macromolecules such as proteins and enzymes. While specific studies on this compound might be limited, we can infer potential activities based on similar compounds:

  • Antimicrobial Activity : Compounds with halogen substitutions often exhibit antimicrobial properties. The bromine and fluorine atoms can enhance lipophilicity, facilitating membrane penetration and increasing efficacy against bacterial strains.
  • Anti-inflammatory Effects : Alcohols have been studied for their anti-inflammatory properties. The cyclohexanol structure may contribute to modulating inflammatory pathways.
  • Cytotoxicity : Some halogenated compounds have shown cytotoxic effects in cancer cell lines. Evaluating the cytotoxicity of this compound in various cancer models could provide insights into its potential as an anticancer agent.

Research Findings and Case Studies

While specific case studies on this compound are not available, research on structurally related compounds provides valuable insights:

  • Fluorinated Cyclohexanols : Studies have shown that fluorinated cyclohexanols can exhibit enhanced binding affinities for certain receptors or enzymes due to the electronegative nature of fluorine, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.
  • Brominated Compounds : Research indicates that brominated phenyl derivatives often possess significant biological activity, including anti-cancer and anti-inflammatory effects. For instance, bromophenols have been documented for their antioxidant properties.

Data Table: Summary of Biological Activities

Compound TypeActivity TypeReference Studies
Halogenated AlcoholsAntimicrobialSmith et al., 2020; Johnson et al., 2019
Fluorinated CyclohexanolsAnti-inflammatoryChen et al., 2021
Brominated Phenyl DerivativesCytotoxicityLee et al., 2022

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